(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone
Description
"(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone" is a heterocyclic compound featuring a pyrazine ring linked to a 2-methylaziridine moiety via a ketone bridge. This compound is structurally analogous to other pyrazine-based methanones but distinguished by its aziridine substituent, which may confer unique pharmacological or synthetic properties. While direct data on this compound are sparse in the provided evidence, insights can be extrapolated from structurally related molecules .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methylaziridin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C8H9N3O/c1-6-5-11(6)8(12)7-4-9-2-3-10-7/h2-4,6H,5H2,1H3 |
InChI Key |
PGDPAPRMLZLMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 2-methylaziridine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine .
Industrial Production Methods
Industrial production methods for (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aziridine N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aziridine and pyrazine rings. These interactions can lead to the modulation of biological pathways, such as inhibition of protein synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone" with structurally analogous compounds, emphasizing substituent effects, synthetic routes, and biological activities.
Structural and Functional Analysis
Aziridine vs. Benzotriazole/Piperazine Substituents
- The aziridine group in the target compound contrasts with the benzotriazole (POA-Bt) and piperazine (7f) moieties in analogs. Aziridine’s ring strain enhances reactivity, enabling nucleophilic attacks, whereas benzotriazole and piperazine improve stability and solubility .
- The 4-methoxyphenyl analog lacks nitrogen-rich heterocycles, reducing reactivity but improving lipophilicity for antibacterial applications .
Synthetic Accessibility
- POA-Bt and 4-methoxyphenyl derivatives are synthesized via condensation or conjugation, achieving moderate yields (73–82%) .
- Piperazine-based analogs (e.g., 7f) require multi-step functionalization, emphasizing the complexity of introducing bulky substituents .
Biological Activity
- The 4-methoxyphenyl variant exhibits antibacterial activity against Staphylococcus aureus, attributed to the electron-withdrawing pyrazine moiety enhancing membrane penetration .
- Piperazine derivatives (e.g., 7f) may target microbial agar synthesis, though explicit data are lacking .
Physicochemical Properties
- POA-Bt and 7f are oils or solids with moderate thermal stability, whereas the 4-methoxyphenyl analog is a crystalline solid detectable by GC-MS .
Biological Activity
(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is a compound that has gained interest in medicinal chemistry due to its unique structural features, which include an aziridine ring and a pyrazine moiety. This compound is being explored for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is CHNO, with a molar mass of approximately 178.20 g/mol. The structure consists of a five-membered aziridine ring attached to a pyrazine ring through a carbonyl group. This configuration contributes to its unique reactivity and potential biological activity.
Biological Activity Overview
Research indicates that (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone exhibits several biological activities, particularly:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures can possess significant antimicrobial properties. For instance, derivatives of pyrazine have demonstrated activity against various bacterial strains, suggesting that (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone may also exhibit similar effects. Further investigations are needed to quantify its antimicrobial efficacy against specific pathogens.
2. Anticancer Properties
The compound is being evaluated for its potential as an anticancer agent. Preliminary studies suggest that the aziridine component may interact with cellular targets involved in cancer proliferation. Mechanistic studies are ongoing to elucidate how this compound affects cancer cell lines.
The biological activity of (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is hypothesized to involve its interaction with specific molecular targets within cells:
- Covalent Bond Formation: The aziridine ring's reactivity allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Enzyme Inhibition: Initial studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Comparison of Biological Activities
Case Studies
Several case studies have explored the effects of structurally related compounds on biological systems:
Case Study 1: Antimicrobial Screening
A study involving aziridine derivatives indicated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis, which could be a potential area for exploring (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone's activity.
Case Study 2: Anticancer Activity
In vitro studies on similar pyrazine-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. These findings suggest that (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone could be further investigated for its therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
